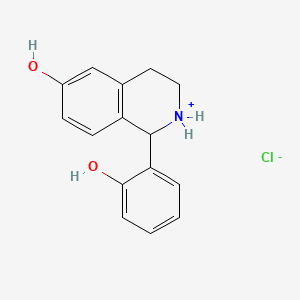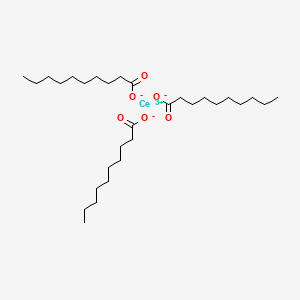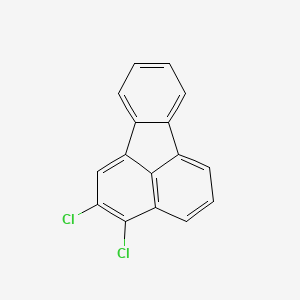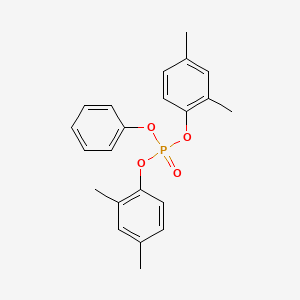
4-Cyano-2,6-diiodophenyl heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2,6-diiodophenyl heptanoate is an organic compound with the molecular formula C14H15I2NO2 It is characterized by the presence of cyano, diiodo, and heptanoate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,6-diiodophenyl heptanoate typically involves the esterification of 4-Cyano-2,6-diiodophenol with heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2,6-diiodophenyl heptanoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Compounds with new functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
4-Cyano-2,6-diiodophenyl heptanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyano-2,6-diiodophenyl heptanoate depends on its interaction with molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The iodine atoms can participate in halogen bonding, affecting the compound’s binding affinity to biological targets. The heptanoate ester group can undergo hydrolysis, releasing the active phenol derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-2,6-diiodophenol: The parent phenol compound without the heptanoate ester group.
4-Cyano-2,6-dibromophenyl heptanoate: Similar structure but with bromine atoms instead of iodine.
4-Cyano-2,6-diiodophenyl acetate: Similar structure but with an acetate ester group instead of heptanoate.
Uniqueness
4-Cyano-2,6-diiodophenyl heptanoate is unique due to the combination of its cyano, diiodo, and heptanoate functional groups
Propriétés
Numéro CAS |
56634-96-9 |
|---|---|
Formule moléculaire |
C14H15I2NO2 |
Poids moléculaire |
483.08 g/mol |
Nom IUPAC |
(4-cyano-2,6-diiodophenyl) heptanoate |
InChI |
InChI=1S/C14H15I2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3 |
Clé InChI |
GIOFUTQKURPXPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-[[4'-[(2,4-diamino-5-sulfophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-2-hydroxy-, disodium salt](/img/structure/B13774519.png)
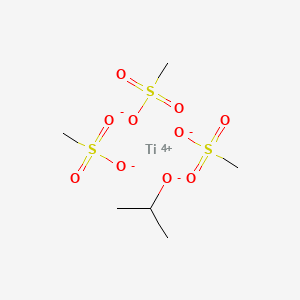
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)

![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
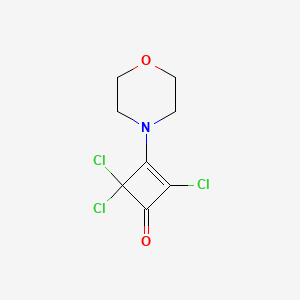
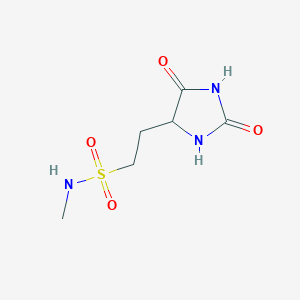
![3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride](/img/structure/B13774556.png)

